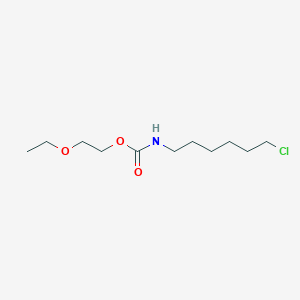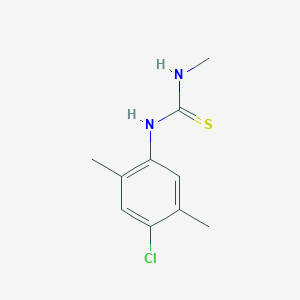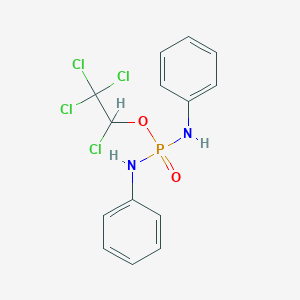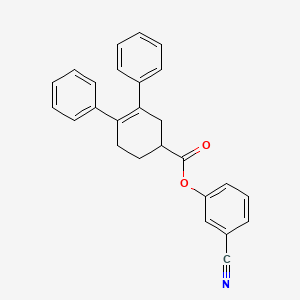
Carbanide;nickel
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbanide;nickel is a compound that features a nickel atom bonded to a carbanide group. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including catalysis, materials science, and nanotechnology. Nickel, a transition metal, is known for its catalytic properties and ability to form stable complexes with various ligands, making this compound a valuable compound for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Carbanide;nickel can be synthesized through various methods, including the reaction of nickel salts with carbanide precursors under controlled conditions. One common approach involves the use of nickel(II) chloride and a carbanide source, such as a lithium carbanide, in an inert atmosphere to prevent oxidation. The reaction typically takes place in a solvent like tetrahydrofuran (THF) at low temperatures to ensure the stability of the carbanide group.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using nickel catalysts supported on materials like silicon carbide. These catalysts are prepared using methods such as sol-gel synthesis and hydrothermal treatment, which enhance the dispersion of nickel species and improve catalytic performance . The resulting nickel catalysts are then used in various chemical processes, including the synthesis of this compound.
化学反応の分析
Types of Reactions
Carbanide;nickel undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form nickel oxides and other nickel-containing compounds.
Reduction: The compound can be reduced to form nickel metal and carbanide anions.
Substitution: this compound can participate in substitution reactions where the carbanide group is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as oxygen or hydrogen peroxide, used in oxidation reactions.
Reducing agents: Such as hydrogen gas or lithium aluminum hydride, used in reduction reactions.
Substituting agents: Such as halogens or other nucleophiles, used in substitution reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield nickel oxides, while reduction reactions produce nickel metal and carbanide anions .
科学的研究の応用
Carbanide;nickel has a wide range of scientific research applications, including:
Materials Science: The compound is used in the synthesis of advanced materials, such as nickel-based nanomaterials and composites, which have applications in electronics, energy storage, and sensors.
Biology and Medicine: This compound is studied for its potential use in biomedical applications, including drug delivery systems and imaging agents.
作用機序
The mechanism of action of carbanide;nickel involves its ability to form stable complexes with various ligands and participate in catalytic cycles. The nickel atom in this compound can coordinate with different substrates, facilitating chemical transformations through processes such as oxidative addition, reductive elimination, and ligand exchange. These mechanisms are crucial for the compound’s catalytic activity and its ability to promote various chemical reactions .
類似化合物との比較
Carbanide;nickel can be compared with other similar compounds, such as:
Nickel carbene complexes: These compounds feature a nickel atom bonded to a carbene ligand and are known for their reactivity in catalytic processes.
Nickel carbyne complexes: These compounds contain a nickel atom bonded to a carbyne ligand and exhibit unique reactivity due to the presence of a triple bond between the nickel and carbon atoms.
Uniqueness
This compound is unique due to its ability to form stable complexes with carbanide ligands, which can participate in a wide range of chemical reactions. This property makes it a valuable compound for various applications in catalysis, materials science, and nanotechnology .
Similar Compounds
- Nickel carbene complexes
- Nickel carbyne complexes
- Nickel hydride complexes
This compound stands out among these compounds due to its specific reactivity and stability, making it a versatile and valuable compound for scientific research and industrial applications.
特性
CAS番号 |
63583-16-4 |
|---|---|
分子式 |
CH3Ni- |
分子量 |
73.728 g/mol |
IUPAC名 |
carbanide;nickel |
InChI |
InChI=1S/CH3.Ni/h1H3;/q-1; |
InChIキー |
FLTSDNAKBHNYPN-UHFFFAOYSA-N |
正規SMILES |
[CH3-].[Ni] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl [1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetate](/img/structure/B14512755.png)



![1-Ethoxy-4-[1-(4-methoxyphenyl)-2,2-dimethylpropyl]benzene](/img/structure/B14512771.png)
![4-[(4-Aminophenyl)sulfanyl]-N,N-dimethylaniline](/img/structure/B14512779.png)


![(2E)-1-(2-Hydroxyphenyl)-2-[(3-hydroxyphenyl)imino]ethan-1-one](/img/structure/B14512797.png)
![2-Methyl-1-[(prop-2-en-1-yl)sulfanyl]prop-1-ene](/img/structure/B14512801.png)

![7-Oxabicyclo[4.1.0]heptane, 1-methoxy-2,2,6-trimethyl-](/img/structure/B14512809.png)
